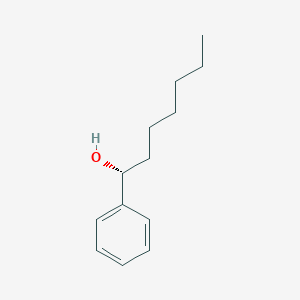

(R)-1-Phenyl-1-heptanol, ee 91%

Beschreibung

(R)-1-Phenyl-1-heptanol is a chiral secondary alcohol characterized by a seven-carbon alkyl chain terminated by a hydroxyl group and a phenyl substituent at the stereogenic center. Its molecular formula is C₁₃H₂₀O (molecular weight: 192.30 g/mol), with a reported enantiomeric excess (ee) of 91–93% depending on synthesis and analytical methods . Key properties include:

- Optical rotation: [α]D²³ = +31.2 (c = 0.85, CHCl₃) .

- Enantiopurity determination: HPLC using a Chiralcel OD column (hexane/2-propanol = 99:1, 0.9 mL/min) yields retention times of 19.9 min (major enantiomer) and 22.9 min (minor) .

- Spectral data: ¹H-NMR (CDCl₃) shows aromatic protons (δ 7.34–7.25), a hydroxyl-bearing methine (δ 4.66), and alkyl chain resonances (δ 1.84–0.86) .

This compound is significant in asymmetric synthesis and pharmaceuticals due to its stereochemical rigidity and hydrophobicity.

Eigenschaften

IUPAC Name |

(1R)-1-phenylheptan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h5-7,9-10,13-14H,2-4,8,11H2,1H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJVCELPUNHGKE-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chiral Synthesis

(R)-1-Phenyl-1-heptanol serves as an essential precursor in the synthesis of various chiral compounds. Its ability to participate in asymmetric synthesis reactions allows for the production of other enantiopure alcohols and pharmaceuticals.

Case Study: Synthesis of Chiral Alcohols

Research has demonstrated that (R)-1-phenyl-1-heptanol can be utilized in the synthesis of (S)-1-phenylethanol through biocatalytic processes involving specific microorganisms such as Rhizopus arrhizus. This biotransformation highlights the compound's role as a versatile chiral building block in pharmaceutical applications .

Biocatalysis

The compound has been investigated for its potential as a substrate in enzymatic reactions facilitated by alcohol dehydrogenases (ADHs). These enzymes catalyze the conversion of ketones to their corresponding alcohols with high enantioselectivity.

Example: Enzymatic Reduction

Studies have shown that (R)-1-phenyl-1-heptanol can be produced from acetophenone using NADH-dependent ADHs derived from Pichia capsulata, demonstrating its application in green chemistry and sustainable production methods .

Pharmaceutical Industry

The pharmaceutical sector benefits from (R)-1-phenyl-1-heptanol due to its utility in synthesizing various drug intermediates and active pharmaceutical ingredients (APIs). The compound's chiral nature is crucial for the efficacy and safety of drugs, as many biological processes are stereospecific.

Case Study: Drug Development

In drug development, compounds like (R)-1-phenyl-1-heptanol are used to create more complex structures that exhibit desired biological activities. For instance, it can be transformed into various derivatives that may act as inhibitors or modulators for specific biological targets .

Agrochemical Applications

The compound also finds applications in the agrochemical industry, where it can serve as a building block for developing herbicides, fungicides, and insecticides that require specific chirality for optimal activity.

Vergleich Mit ähnlichen Verbindungen

Chain Length Variants

| Compound | CAS No. | Molecular Formula | Key Properties |

|---|---|---|---|

| (R)-1-Phenyl-1-propanol | 1517-69-7 | C₉H₁₂O | Shorter chain (C3); higher volatility |

| (R)-1-Phenyl-1-hexanol | 4471-05-0 | C₁₂H₁₈O | Intermediate hydrophobicity |

| (R)-1-Phenyl-1-heptanol | 614-54-0 | C₁₃H₂₀O | Longest chain (C7); highest logP (~4.2) |

Key Findings :

- Increasing alkyl chain length enhances lipophilicity (logP), making (R)-1-phenyl-1-heptanol more suitable for lipid-rich environments or as a chiral solvent .

- Shorter analogs like (R)-1-phenyl-1-propanol exhibit lower boiling points and faster reaction kinetics in esterification .

Functional Group Variants

| Compound | CAS No. | Functional Group | Key Differences |

|---|---|---|---|

| 1-Phenyl-1-heptanone | 1671-75-6 | Ketone | Lacks hydroxyl; reduced hydrogen bonding |

| R-1-Phenyl ethyl acetate | 16197-92-5 | Ester | Higher stability; esterase susceptibility |

Key Findings :

Enantiomeric Purity and Analytical Methods

| Compound | ee (%) | Analytical Method |

|---|---|---|

| (R)-1-Phenyl-1-heptanol | 91–93 | Chiral HPLC (Chiralcel OD, hexane/2-propanol) |

| D-Phenylglycine | >99 | Chiral SFC (supercritical fluid chromatography) |

Key Findings :

- Achieving >90% ee in (R)-1-phenyl-1-heptanol requires optimized asymmetric reduction or enzymatic catalysis .

- Rigorous chiral separation methods are critical; minor changes in mobile phase (e.g., 2-propanol content) alter retention times significantly .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (R)-1-Phenyl-1-heptanol to achieve higher enantiomeric excess (ee)?

- Methodological Answer :

- Use chiral catalysts (e.g., Sharpless or Noyori-type catalysts) to enhance stereoselectivity during the reduction of the ketone precursor.

- Monitor reaction progress via chiral HPLC or polarimetry to track ee values .

- Adjust solvent polarity and temperature to favor kinetic resolution, as demonstrated in analogous alcohol syntheses .

Q. What analytical techniques are most reliable for determining the ee of (R)-1-Phenyl-1-heptanol?

- Methodological Answer :

- Chiral HPLC : Use a column with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and compare retention times against racemic standards .

- NMR with Chiral Shift Reagents : Employ europium-based reagents to induce splitting of enantiomer signals in H NMR spectra .

- Polarimetry : Calibrate using known concentrations and validate with complementary methods to avoid optical interference from impurities .

Q. How should researchers safely handle (R)-1-Phenyl-1-heptanol in laboratory settings?

- Methodological Answer :

- Refer to safety data sheets (SDS) for structurally similar alcohols (e.g., 1-Heptanol) to identify hazards like flammability or irritation .

- Use fume hoods for volatile steps and wear nitrile gloves to prevent dermal exposure.

- Store under inert gas (e.g., argon) to minimize oxidation of the hydroxyl group .

Advanced Research Questions

Q. How can conflicting data on the biological activity of (R)-1-Phenyl-1-heptanol be resolved?

- Methodological Answer :

- Replicate Experiments : Ensure consistency in solvent choice (e.g., DMSO vs. ethanol) and cell lines to isolate variable effects .

- Statistical Validation : Apply ANOVA or t-tests to confirm significance of observed activity differences .

- Cross-Disciplinary Collaboration : Partner with computational chemists to model receptor-binding interactions and validate hypotheses .

Q. What strategies improve the reproducibility of catalytic asymmetric synthesis for (R)-1-Phenyl-1-heptanol?

- Methodological Answer :

- Precatalyst Activation : Pre-treat catalysts (e.g., Ru-BINAP complexes) under controlled atmospheres to avoid deactivation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and optimize reaction pathways .

- Standardize Reporting : Document all experimental parameters (e.g., stirring rate, moisture levels) to align with FAIR data principles .

Q. How can structure-activity relationship (SAR) studies be designed for (R)-1-Phenyl-1-heptanol derivatives?

- Methodological Answer :

- Systematic Structural Modifications : Introduce substituents at the phenyl ring or alkyl chain to assess steric/electronic effects on activity .

- High-Throughput Screening : Use automated platforms to test derivatives against target enzymes (e.g., dehydrogenases) .

- Molecular Dynamics Simulations : Predict binding affinities for prioritized derivatives to guide synthesis .

Q. What methodologies are recommended for assessing the environmental impact of (R)-1-Phenyl-1-heptanol?

- Methodological Answer :

- Biodegradability Assays : Conduct OECD 301 tests to measure microbial degradation rates in aqueous systems .

- Ecotoxicology Profiling : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and monitor survival/reproductive endpoints .

- Life Cycle Analysis (LCA) : Quantify energy inputs and waste outputs across synthesis, use, and disposal phases .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between experimental and computational ee values?

- Methodological Answer :

- Re-evaluate Computational Models : Check force field parameters (e.g., torsion angles) in molecular mechanics simulations .

- Validate Experimental Conditions : Confirm purity of starting materials and absence of racemization during workup .

- Use Multiple Techniques : Cross-validate results via HPLC, NMR, and X-ray crystallography (if crystalline derivatives are available) .

Q. What frameworks are effective for analyzing contradictory results in enantioselective catalysis studies?

- Methodological Answer :

- Contradiction Matrix (TRIZ) : Map technical contradictions (e.g., selectivity vs. yield) and apply inventive principles (e.g., "prior action") .

- Bayesian Statistics : Incorporate prior data to refine probability distributions and identify outlier experiments .

- Peer Review Workshops : Present findings to interdisciplinary teams to uncover overlooked variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.